(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-chloroperoxybenzoic acid as a reagent in dichloromethane under reflux conditions . The reaction mixture is then cooled and treated with sodium sulfite to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not widely documented, the compound is generally produced in bulk through custom synthesis and procurement processes . These methods ensure high purity and consistent quality for research applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as aldehydes, carboxylic acids, and hydrogen-substituted analogs.
Scientific Research Applications
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is utilized in a range of scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: The enantiomer of the compound with similar properties but different stereochemistry.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: A non-chiral analog with similar chemical properties.
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-2-methanol: A structurally related compound with a different bromine substitution pattern.
Uniqueness
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research in stereochemistry and chiral drug development.
Properties
IUPAC Name |
[(2S)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677580 | |
Record name | [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-23-6 | |
Record name | [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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